2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran, a pyrazole, and a dihydropyridazinone .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzofuran ring provides a rigid, planar structure, while the piperidine ring introduces flexibility. The sulfonyl group is a good leaving group, which could be important in reactions involving this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The benzofuran ring is aromatic and thus relatively stable, but could potentially undergo electrophilic substitution reactions. The sulfonyl group could be replaced by nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups (such as the sulfonyl group) could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole reveals the potential of these compounds in creating new antimicrobial agents. The study outlined various reactions leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones, suggesting a pathway for developing compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anti-tumor Agents
The synthesis of benzopyranylamine compounds has been investigated for their anti-tumor activities, especially against human breast, CNS, and colon cancer cell lines. This study demonstrates the potential therapeutic applications of structurally complex molecules in oncology, highlighting the significance of structural variety for the development of novel anticancer agents (Jurd, 1996).
Structural Characterisation of Metal Complexes
A study on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to metal complexes underscores the importance of structural characterisation in understanding the chemical behavior and potential applications of novel compounds. This research provides insights into the design of metal complexes with specific properties for various scientific applications (Sousa et al., 2001).
Inhibition of Carbonic Anhydrase Isozymes
The study on the inhibition of human carbonic anhydrase isozymes with a new series of sulfonamides incorporating various moieties highlights the role of chemical compounds in medical research, particularly in designing inhibitors for specific enzymes. Such research is crucial for developing therapeutic agents targeting specific physiological processes (Alafeefy et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c27-21-5-4-20(25-10-1-9-22-25)23-26(21)15-16-6-11-24(12-7-16)31(28,29)18-2-3-19-17(14-18)8-13-30-19/h1-5,9-10,14,16H,6-8,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUQOZUHNJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.